
Tetradeca-2,6-dienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradeca-2,6-dienal is an organic compound characterized by a long carbon chain with two double bonds located at the second and sixth positions It is a type of aldehyde, which means it contains a formyl group (-CHO) at the terminal end of the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetradeca-2,6-dienal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. Another method is the alkene metathesis, which involves the redistribution of alkene fragments by the scission and regeneration of carbon-carbon double bonds. Additionally, the stereoselective reduction of 1,5-diynes can be employed to achieve the formation of the 1Z,5Z-diene moiety present in this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using the aforementioned methods. The reaction conditions typically include the use of catalysts such as Cp2TiCl2 in the presence of Grignard reagents for cross-cyclomagnesiation reactions . These methods ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Tetradeca-2,6-dienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The double bonds in the carbon chain can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed:
Oxidation: Tetradecanoic acid.
Reduction: Tetradecanol.
Substitution: Various halogenated derivatives depending on the halogen used.
Aplicaciones Científicas De Investigación
Tetradeca-2,6-dienal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the fragrance and flavor industry due to its distinctive odor and flavor profile
Mecanismo De Acción
The mechanism of action of tetradeca-2,6-dienal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The double bonds in the carbon chain can also participate in reactions with reactive oxygen species, leading to the formation of reactive intermediates that can affect cellular processes .
Comparación Con Compuestos Similares
Tetradeca-2,4,6-trienoic acid: This compound has three double bonds and is known for its role in metabolic processes.
8(E),10(Z)-Tetradeca-8,10-dienal: This isomer has double bonds at different positions and is used in pheromone research.
(Z,E)-9,12-Tetradecadienal: Known for its use as a pheromone in insect behavior studies.
Uniqueness: Tetradeca-2,6-dienal is unique due to its specific double bond positions and aldehyde functionality, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
827043-80-1 |
|---|---|
Fórmula molecular |
C14H24O |
Peso molecular |
208.34 g/mol |
Nombre IUPAC |
tetradeca-2,6-dienal |
InChI |
InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h8-9,12-14H,2-7,10-11H2,1H3 |
Clave InChI |
CLXIYAZPYWRSPV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC=CCCC=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


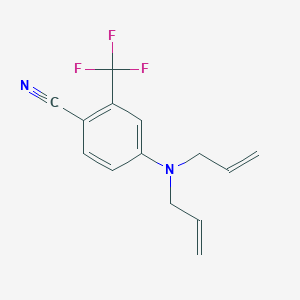
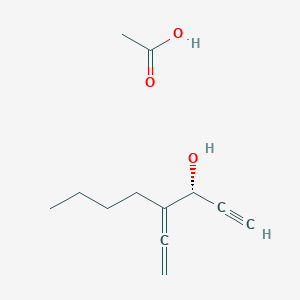

![3-Cyano-2-ethyl-4-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B14227717.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B14227720.png)
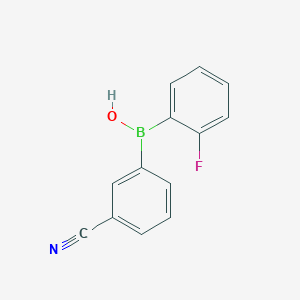
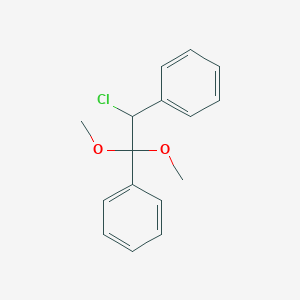
![4-{[2-(Ethylamino)ethyl]amino}pent-3-EN-2-one](/img/structure/B14227738.png)
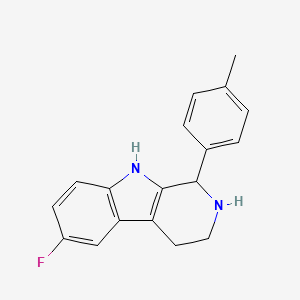
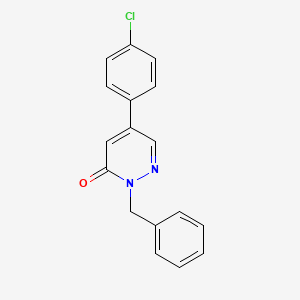
![3-{[(1R)-1-(4-Methoxyphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14227752.png)
![3-(3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]isoquinolin-5-yl)cyclohexa-3,5-diene-1,2-dione](/img/structure/B14227756.png)
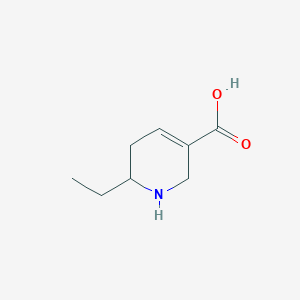
![(2R)-N-[2-chloro-4-ethylsulfonyl-3-(4-methylpiperazin-1-yl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B14227766.png)
